Rifamdin
Overview
Description
It was first discovered in 1965 and has been clinically used since 1968 . Rifampicin is primarily used to treat bacterial infections such as tuberculosis, Mycobacterium avium complex, leprosy, and Legionnaires’ disease . It is known for its ability to inhibit bacterial RNA polymerase, making it a potent antimicrobial agent .
Mechanism of Action
Target of Action
Rifamdin, also known as Rifampin, primarily targets the bacterial DNA-dependent RNA polymerase (RNAP) . This enzyme is responsible for DNA transcription in bacteria .
Mode of Action
This compound inhibits the bacterial RNAP by forming a stable drug-enzyme complex . It binds to the beta-subunit of the RNAP , deep within the DNA/RNA channel, thereby blocking the elongation of RNA . This inhibition impedes RNA synthesis and reduces the affinity of RNAP for short RNA transcripts .
Biochemical Pathways
This compound affects several biochemical pathways. It can stimulate the expression of cytochrome P450 (CYP) enzymes by activating the pregnane X receptor (PXR), leading to endoplasmic reticulum (ER) stress and cell apoptosis . Additionally, this compound reduces the expression of the bile salt export pump (BSEP), possibly by suppressing the activity of NRF2, leading to the accumulation of bile acids .
Pharmacokinetics
This compound undergoes rapid and complete absorption after oral administration . Its exposure has considerable inter- and intra-individual variability that could be reduced by administration during fasting . Several factors, including malnutrition, HIV infection, diabetes mellitus, dose size, pharmacogenetic polymorphisms, hepatic cirrhosis, and substandard medicinal products, can alter this compound’s exposure and/or efficacy . Renal impairment has no influence on this compound’s pharmacokinetics when dosed at 600 mg . The maximum concentration (Cmax) of this compound > 8.2 μg/mL is an independent predictor of sterilizing activity .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial RNA synthesis, which effectively halts the growth and proliferation of the bacteria . This makes this compound a potent antibiotic, used alone or in combination with other antimicrobial drugs, to treat tuberculosis and asymptomatic carriers of Neisseria meningitidis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound’s absorption is very sensitive to changes in product formulation and is improved when the oral dose is taken on an empty stomach . Furthermore, this compound is a potent enzyme inducer of the cytochrome P450 oxidase system, notably CYP3A4, which can lead to reduced bioavailability and enhanced clearance of some coadministered medications . Therefore, patients receiving any rifamycin should have their medication regimen analyzed carefully for drug interactions .
Biochemical Analysis
Biochemical Properties
Rifampin plays a significant role in biochemical reactions by inhibiting the bacterial DNA-dependent RNA polymerase enzyme . This inhibition prevents the transcription of DNA into RNA, effectively halting bacterial protein synthesis and leading to bacterial cell death . Rifampin interacts with several biomolecules, including the RNA polymerase enzyme, where it forms a stable drug-enzyme complex . This interaction is crucial for its antimicrobial activity, as it directly targets the transcription machinery of bacteria .
Cellular Effects
Rifampin exerts various effects on different cell types and cellular processes. In bacterial cells, it disrupts the normal function of RNA polymerase, leading to the cessation of RNA synthesis and subsequent cell death . In human cells, rifampin can induce the expression of cytochrome P450 enzymes, which are involved in drug metabolism . This induction can affect the metabolism of other drugs, leading to potential drug-drug interactions . Additionally, rifampin can influence cell signaling pathways and gene expression by modulating the activity of nuclear receptors such as the pregnane X receptor .
Molecular Mechanism
The molecular mechanism of rifampin involves its binding to the beta subunit of the bacterial RNA polymerase enzyme . This binding inhibits the enzyme’s activity, preventing the transcription of DNA into RNA . The formation of the stable drug-enzyme complex is essential for its antimicrobial action, as it effectively blocks the elongation of the RNA chain . Rifampin’s ability to inhibit RNA polymerase is highly specific to bacterial cells, making it an effective antibiotic with minimal effects on human cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rifampin can change over time due to its stability and degradation properties . Rifampin is known to undergo progressive enterohepatic circulation, forming its primary metabolite, 25-desacetyl rifampin, which retains some antimicrobial activity . Over time, the concentration of rifampin and its metabolites can decrease, leading to reduced antimicrobial efficacy . Long-term studies have shown that rifampin can induce liver enzymes, affecting its own metabolism and potentially leading to drug resistance .
Dosage Effects in Animal Models
The effects of rifampin vary with different dosages in animal models. At therapeutic doses, rifampin effectively treats bacterial infections without causing significant adverse effects . At high doses, rifampin can cause toxic effects such as hepatotoxicity and gastrointestinal disturbances . Studies in animal models have shown that rifampin’s bactericidal activity is dose-dependent, with higher doses leading to increased bacterial clearance . Excessive doses can also lead to adverse effects, highlighting the importance of dose optimization .
Metabolic Pathways
Rifampin is metabolized primarily in the liver, where it undergoes biotransformation to form several metabolites, including 25-desacetyl rifampin . The enzyme arylacetamide deacetylase is involved in this biotransformation process . Rifampin also induces the activity of cytochrome P450 enzymes, particularly CYP3A4, which can affect the metabolism of other drugs . This induction can lead to changes in metabolic flux and metabolite levels, impacting the overall pharmacokinetics of rifampin and co-administered drugs .
Transport and Distribution
Rifampin is well-absorbed orally and widely distributed in body tissues and fluids, including cerebrospinal fluid . It is transported within cells by binding to plasma proteins and is concentrated in polymorphonuclear granulocytes and macrophages . This distribution facilitates the clearance of bacteria from infected tissues . Rifampin is primarily eliminated in the bile and undergoes enterohepatic circulation, which contributes to its prolonged antimicrobial activity .
Subcellular Localization
Rifampin’s subcellular localization is primarily within the cytoplasm, where it exerts its effects on bacterial RNA polymerase . In human cells, rifampin can localize to the endoplasmic reticulum and mitochondria, where it induces the expression of cytochrome P450 enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct rifampin to specific cellular compartments . The subcellular localization of rifampin is crucial for its activity and function, as it ensures the drug reaches its target sites within the cell .
Preparation Methods
Rifampicin is synthesized through a multi-step process starting from rifamycin S. The initial step involves the reaction of rifamycin S with tert-butylamine in a microreactor, followed by a purification step to obtain rifampicin with a 67% overall yield . Another method involves the reaction of 3-formyl rifamycin SV with 1-amino-4-methyl piperazine in tetrahydrofuran . Industrial production methods often use continuous flow synthesis to improve efficiency and reduce costs .
Chemical Reactions Analysis
Rifampicin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include 1-amino-4-methyl piperazine and tert-butylamine . The major products formed from these reactions are derivatives of rifamycin, such as rifamycin oxazine . The compound is also known to form a stable drug-enzyme complex with bacterial RNA polymerase, inhibiting DNA transcription .
Scientific Research Applications
Rifampicin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of antibiotic resistance and drug interactions . In biology, it is used to investigate the effects of antibiotics on bacterial populations and to develop new antimicrobial agents . In medicine, rifampicin is a critical component of combination therapy for tuberculosis and other bacterial infections . It is also used in the treatment of prosthetic joint infections caused by staphylococci . In industry, rifampicin is used in the production of other rifamycin derivatives and as a reference standard in quality control processes .
Comparison with Similar Compounds
Rifampicin is part of the rifamycin group, which includes other compounds such as rifabutin, rifapentine, and rifaximin . These compounds share a similar mechanism of action but differ in their pharmacokinetics and clinical applications . Rifabutin is primarily used to treat Mycobacterium avium complex infections, while rifapentine is used for tuberculosis . Rifaximin is used to treat traveler’s diarrhea . Rifampicin is unique in its broad-spectrum activity and its ability to inhibit bacterial RNA polymerase with high specificity .
Properties
IUPAC Name |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64N4O12/c1-23(2)22-49-16-18-50(19-17-49)47-21-31-36-41(56)34-33(40(31)55)35-43(29(8)39(34)54)62-46(10,44(35)57)60-20-15-32(59-11)26(5)42(61-30(9)51)28(7)38(53)27(6)37(52)24(3)13-12-14-25(4)45(58)48-36/h12-15,20-21,23-24,26-28,32,37-38,42,52-56H,16-19,22H2,1-11H3,(H,48,58)/b13-12+,20-15+,25-14+,47-21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSSUGVLLJCTQA-PGNJPLJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)CC(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)CC(C)C)\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64N4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89499-17-2 | |
Record name | Rifamdin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089499172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the primary mechanism of action of Rifamdin?
A1: this compound, similar to Rifampicin (RFP), exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase. [] This inhibition disrupts the crucial process of transcription, effectively preventing bacteria from synthesizing RNA and subsequently, proteins, leading to bacterial death.
Q2: How does this compound resistance develop in bacteria?
A2: Research indicates that bacterial resistance to this compound can arise through two primary mechanisms. The first involves a decreased susceptibility of the bacterial RNA polymerase to this compound. The second mechanism involves alterations in the permeability of the bacterial envelope, hindering the drug's ability to reach its target. [, ]
Q3: Are there specific bacterial species where this compound resistance mechanisms have been studied?
A3: Yes, studies have investigated this compound resistance in Staphylococcus aureus, Escherichia coli, and Proteus vulgaris. Interestingly, while this compound effectively inhibited the RNA polymerase activity in sensitive strains of these bacteria, it did not affect the resistant strains, highlighting the role of altered RNA polymerase sensitivity in resistance. []
Q4: Has this compound's impact on the pharmacokinetics of other drugs been investigated?
A4: Yes, studies in rabbits have explored the influence of this compound on the pharmacokinetics of Dexamethasone. Results showed that pre-treatment with this compound significantly increased the metabolic clearance of Dexamethasone from the plasma. [, ] This suggests a potential drug-drug interaction that might necessitate dosage adjustments when these drugs are co-administered.
Q5: What analytical techniques have been employed to study this compound concentrations?
A5: Research has utilized reversed-phase High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to analyze this compound concentrations in biological samples. [, ] This technique enables the accurate quantification of the drug, facilitating pharmacokinetic studies and investigations into drug-drug interactions.
Q6: Are there any alternative formulations for this compound?
A6: While traditional formulations exist, research has explored alternative injectable formulations for this compound. These formulations incorporate organic cosolvents, alkaline antioxidants, injection water surfactants, and sodium hydroxide, aiming to improve solubility and potentially enhance its pharmacokinetic profile. []
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